2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)4-9-2-1-5(10)3-9/h5,10H,1-4H2,(H3,7,8) |
InChI Key |
ZXFFJLCBSUXAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC(=N)N |
Origin of Product |
United States |
Structural Context Within the Pyrrolidine and Ethanimidamide Classes
To understand the potential of 2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide, it is essential to analyze its constituent parts. The molecule is a hybrid, featuring both a 3-hydroxypyrrolidine moiety and an ethanimidamide group.
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. nih.gov Its saturated, non-planar nature provides a three-dimensional scaffold that is advantageous for exploring chemical space in drug design. researchgate.net The sp³-hybridized carbons of the pyrrolidine ring contribute to the molecule's stereochemistry, which can be crucial for selective binding to biological targets. nih.gov The hydroxyl group at the 3-position of the pyrrolidine ring in this specific compound introduces a site for hydrogen bonding, potentially enhancing its interaction with enzymes and receptors. chemimpex.comnih.gov Chiral 3-hydroxypyrrolidine is recognized as a critical intermediate in the synthesis of various chiral medicines, including antibiotics and antipsychotics. google.com
The ethanimidamide group, a derivative of acetamidine, is a potent pharmacophore. rsc.orgnih.gov Amidines are organic compounds characterized by the –C(=NH)–NH2 functional group and are known for their basicity. nih.gov This property allows them to form strong ionic interactions with acidic residues, such as aspartic acid, in the active sites of enzymes like serine proteases. nih.gov The ethanimidamide moiety in this compound provides a key interaction point, suggesting its potential role as an enzyme inhibitor or a modulator of biological pathways. rsc.orgmdpi.com
Current Research Landscape and Gaps Pertaining to 2 3 Hydroxypyrrolidin 1 Yl Ethanimidamide
Synthesis of the 3-Hydroxypyrrolidine Core
The 3-hydroxypyrrolidine scaffold is a privileged structural motif found in numerous biologically active compounds. Its synthesis, particularly in an enantiomerically pure form, has been the subject of extensive research.
Asymmetric Synthesis Approaches to Enantiopure 3-Hydroxypyrrolidine Derivatives
The asymmetric synthesis of enantiopure 3-hydroxypyrrolidine derivatives is crucial for the development of chiral drugs. Several strategies have been developed to achieve high enantioselectivity.
One common approach utilizes chiral starting materials from the "chiral pool." For instance, L-malic acid can be converted to (S)-3-hydroxypyrrolidine. google.comscientific.net This process often involves the formation of an imide, followed by reduction. However, the use of potent reducing agents like LiAlH4 can present challenges in terms of safety and potential racemization. google.com An alternative starting material is trans-4-hydroxy-L-proline, which can be used to synthesize various diastereoisomers of substituted 3-hydroxypyrrolidines through strategies like tethered aminohydroxylation or epoxide-opening reactions. rsc.org
Catalytic asymmetric methods offer an efficient alternative to chiral pool approaches. These methods often involve the creation of the chiral center during the reaction sequence. For example, intramolecular iridium-catalyzed allylic aminations have been employed for the stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. nih.gov Furthermore, streamlined strategies involving sequential C-H functionalizations, such as catalytic nitrene C-H insertion followed by a diastereoselective cyclization, have been reported for the asymmetric synthesis of enantiopure pyrrolidines. researchgate.netnih.gov
| Starting Material | Key Transformation | Resulting Enantiomer | Reference(s) |
| L-Malic acid | Cyclization with benzylamine (B48309) and reduction | (S)-3-hydroxypyrrolidine | google.comscientific.net |
| (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | Mitsunobu reaction with benzoic acid, followed by hydrolysis and deprotection | (S)-3-hydroxypyrrolidine | google.com |
| trans-4-hydroxy-L-proline | Divergent route involving aminohydroxylation or epoxide opening | Diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine | rsc.org |
| Homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonates | Intramolecular iridium-catalyzed allylic amination | 2,5-disubstituted 3-hydroxypyrrolidines | nih.gov |
Ring-Closing Reactions and Cycloaddition Strategies for Pyrrolidine (B122466) Formation
Ring-closing reactions and cycloaddition strategies are powerful tools for the construction of the pyrrolidine ring.
Ring-Closing Metathesis (RCM) has emerged as a versatile method for synthesizing cyclic compounds. Ring-closing enyne metathesis (RCEM) of substrates containing a nitrogen atom can directly yield pyrrolidine derivatives under mild conditions, often utilizing ruthenium-based catalysts like the Grubbs catalysts. organic-chemistry.orgresearchgate.net This atom-economical method produces conjugated dienes that can be further functionalized. organic-chemistry.org RCM has also been instrumental in the synthesis of macrocyclic drug candidates, showcasing its utility in complex molecule synthesis. drughunter.com
[3+2] Cycloaddition reactions are another cornerstone of pyrrolidine synthesis. These reactions involve the combination of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne) to form the five-membered pyrrolidine ring. mdpi.comacs.orgacs.org Glycine-based decarboxylative [3+2] cycloadditions provide an efficient route to pyrrolidine-containing polycycles. mdpi.com The diastereoselectivity of these cycloadditions can often be controlled, for instance, by using chiral auxiliaries like N-tert-butanesulfinylimines. acs.org Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines have also been developed to produce enantiomerically enriched pyrrolidines. nih.gov
| Reaction Type | Key Intermediates/Reagents | Catalyst | Product | Reference(s) |
| Ring-Closing Enyne Metathesis (RCEM) | Enyne substrates with a nitrogen atom | Grubbs catalysts (Ruthenium-based) | Pyrrolidine derivatives | organic-chemistry.orgresearchgate.net |
| [3+2] Cycloaddition | Azomethine ylides and alkenes | Silver carbonate (Ag2CO3) | Densely substituted pyrrolidines | acs.org |
| [3+2] Cycloaddition | Glycine, aldehydes, and maleimides | Acetic acid | Tetracyclic pyrrolizidines | mdpi.com |
| [3+2] Cycloaddition | Trimethylenemethane and imines | Palladium complexes with chiral phosphoramidite (B1245037) ligands | Enantiomerically enriched pyrrolidines | nih.gov |
Functional Group Interconversions on Pyrrolidine Precursors
Once the pyrrolidine ring is formed, functional group interconversions (FGIs) are often necessary to install the desired substituents at the correct positions. imperial.ac.uk These transformations are a fundamental part of organic synthesis and can involve oxidation, reduction, substitution, or protection/deprotection steps.
For the synthesis of 3-hydroxypyrrolidine, a key FGI is the reduction of a carbonyl group at the 3-position of a pyrrolidinone precursor. For example, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be reduced to (S)-1-benzyl-3-pyrrolidinol. scientific.net Another important transformation is the conversion of a hydroxyl group to other functionalities. For instance, the Mitsunobu reaction allows for the inversion of the stereochemistry at a chiral center bearing a hydroxyl group. google.comnih.gov
Protecting groups are often employed to mask reactive functional groups during synthesis. google.com For example, the nitrogen atom of the pyrrolidine ring is commonly protected with groups like tert-butoxycarbonyl (Boc) to prevent its participation in unwanted side reactions. google.comnih.gov Subsequent deprotection under acidic conditions reveals the free amine. google.com
Formation of the Ethanimidamide Moiety
The ethanimidamide group is a key feature of this compound. Its synthesis typically involves the formation of an amidine from a nitrile precursor.
Condensation Reactions and Amidine Synthesis Pathways
The most common and historically significant method for synthesizing amidines from nitriles is the Pinner reaction . wikipedia.orgdrugfuture.comresearchgate.net This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgdrugfuture.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgresearchgate.netsemanticscholar.org The Pinner reaction is a versatile and widely used method for the preparation of unsubstituted and substituted amidines. researchgate.netsemanticscholar.org
Modern variations of amidine synthesis have also been developed. For example, 2,2,2-trifluoro- and trichloroethyl imidates, which are readily prepared from nitriles and trihaloethanols, serve as excellent reagents for amidine formation under mild conditions. organic-chemistry.org
Strategies for N-Alkylation and Side Chain Attachment
To construct the this compound molecule, the ethanimidamide side chain must be attached to the nitrogen atom of the 3-hydroxypyrrolidine ring. This is typically achieved through an N-alkylation reaction.
A common strategy involves the reaction of 3-hydroxypyrrolidine with a two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile. This nucleophilic substitution reaction forms the C-N bond and introduces the required cyanomethyl group onto the pyrrolidine nitrogen. The resulting 2-(3-hydroxypyrrolidin-1-yl)acetonitrile (B1394867) can then be converted to the target ethanimidamide, for instance, via the Pinner reaction.
In a related context, the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, involves the N-acylation of (S)-pyrrolidine-2-carbonitrile with chloroacetyl chloride. beilstein-journals.org The resulting chloroacetylpyrrolidine derivative is then reacted with an amine to displace the chloride and form the final product. beilstein-journals.org While this involves an amide rather than an amidine, the initial N-alkylation/acylation step is conceptually similar to the attachment of the side chain in the synthesis of this compound.
Chemo- and Regioselective Transformations within the Compound Structure
The structure of this compound presents multiple reactive sites, making chemo- and regioselectivity crucial in its transformations. The key functional groups are the secondary alcohol on the pyrrolidine ring, the tertiary amine of the pyrrolidine, and the ethanimidamide moiety. Selective reactions at one of these sites without affecting the others are essential for creating diverse derivatives.
Selective Reactions at the Hydroxyl Group: The secondary alcohol is a prime site for various transformations.
Acylation: The hydroxyl group can be selectively acylated to form esters. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The choice of acylating agent and reaction conditions can be tuned to prevent reaction at the less nucleophilic ethanimidamide nitrogen atoms.
Oxidation: Selective oxidation of the secondary alcohol to a ketone (pyrrolidinone derivative) can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These reagents are known to be effective for the oxidation of alcohols in the presence of other sensitive functional groups.
Transformations Involving the Pyrrolidine Ring:
N-Alkylation/Arylation: While the pyrrolidine nitrogen is tertiary, transformations involving this atom are less common but can be envisioned under specific catalytic conditions.
C-H Functionalization: Modern synthetic methods allow for the regioselective functionalization of C-H bonds. In the context of the pyrrolidine ring, palladium-catalyzed C-H activation could be employed to introduce aryl or alkenyl groups at specific positions, guided by the existing substituents. nih.govacs.org
Reactions of the Ethanimidamide Moiety: The ethanimidamide group offers its own set of reactive possibilities.
Hydrolysis: Under acidic or basic conditions, the imidamide can be hydrolyzed to the corresponding amide and eventually to a carboxylic acid derivative.
Cyclization Reactions: The ethanimidamide can act as a precursor in the synthesis of various heterocyclic systems, such as triazoles or imidazoles, by reacting with appropriate bifunctional reagents.
A summary of potential chemo- and regioselective transformations is presented in the table below.
| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Product |
| Secondary Alcohol | Acylation | Acyl chloride/anhydride, base (e.g., Et3N) | Ester derivative |
| Secondary Alcohol | Oxidation | PCC, Dess-Martin periodinane | Ketone (pyrrolidinone) derivative |
| Ethanimidamide | Hydrolysis | Acid or base catalysis | Amide/Carboxylic acid derivative |
| Ethanimidamide | Cyclization | Bifunctional reagents (e.g., diketones) | Heterocyclic derivatives |
| Pyrrolidine C-H | Arylation | Pd catalyst, aryl halide | Arylated pyrrolidine derivative |
Advanced Synthetic Strategies and Catalysis
Advanced synthetic strategies for this compound and its derivatives focus on efficiency, selectivity, and the introduction of complex molecular features.
Catalytic Approaches:
Asymmetric Synthesis: Given the chiral center at the 3-position of the pyrrolidine ring, enantioselective synthesis is of high importance. This can be achieved by starting from enantiopure precursors like (R)- or (S)-3-hydroxypyrrolidine. Catalytic asymmetric methods, such as asymmetric hydrogenation or transfer hydrogenation of a corresponding pyrrolinone precursor, could also be employed to establish the chiral center.
Relay Catalysis: Complex transformations can be achieved in a one-pot fashion using relay catalysis, where two or more catalytic cycles operate in sequence. For instance, a metal-catalyzed C-H functionalization of the pyrrolidine ring could be followed by an organocatalyzed transformation of the newly introduced functional group.
Photoredox Catalysis: This emerging field allows for novel transformations under mild conditions. For example, photoredox catalysis could be used to generate radicals from the pyrrolidine ring, which could then participate in C-C or C-heteroatom bond-forming reactions.
Strategic Bond Formations:
Late-Stage Functionalization: A key strategy in modern drug discovery is the late-stage functionalization of complex molecules. For this compound, this could involve the selective introduction of functional groups onto the pyrrolidine scaffold after the core structure has been assembled. This allows for the rapid generation of a library of analogues for structure-activity relationship studies. researchgate.netresearchgate.net
Multicomponent Reactions: The synthesis of derivatives could be streamlined using multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product. This approach is highly atom-economical and can significantly reduce the number of synthetic steps.
Analytical Techniques for Reaction Monitoring and Product Validation
The successful synthesis and transformation of this compound rely on robust analytical techniques for monitoring reaction progress and validating the structure and purity of the products.
Spectroscopic Analysis in Synthetic Chemistry Research
Spectroscopic methods are indispensable for the structural elucidation of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number of different types of protons and their chemical environments. For this compound, one would expect characteristic signals for the protons on the pyrrolidine ring, the hydroxyl proton, and the protons of the ethanimidamide group. The coupling patterns would help in assigning the relative stereochemistry of the pyrrolidine ring.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts would be indicative of the functional groups present, with distinct signals for the alcohol-bearing carbon, the carbons of the pyrrolidine ring, and the carbons of the ethanimidamide moiety.
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies would include a broad O-H stretch for the hydroxyl group, C-N stretching vibrations for the pyrrolidine and imidamide groups, and N-H stretching and bending vibrations for the imidamide.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
The table below summarizes the expected spectroscopic data for the parent compound.
| Technique | Expected Key Signals/Features |
| ¹H NMR | Signals for pyrrolidine ring protons, CH-OH proton, NH protons of the imidamide. |
| ¹³C NMR | Signals for the C-OH carbon, pyrrolidine ring carbons, and the imidamide carbons. |
| IR | Broad O-H stretch (~3300 cm⁻¹), N-H stretches (~3100-3300 cm⁻¹), C-N stretches. |
| MS | Molecular ion peak corresponding to the molecular weight of the compound. |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of synthetic products and for separating isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound and for separating mixtures. Reversed-phase HPLC is commonly used for polar compounds like this compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Chiral Chromatography: Since this compound is a chiral molecule, the separation of its enantiomers is crucial, especially for pharmaceutical applications. This is achieved using chiral stationary phases (CSPs) in HPLC. The choice of the CSP and the mobile phase is critical for achieving good separation. nih.govchromatographyonline.com
Gas Chromatography (GC): For volatile derivatives of the compound, gas chromatography can be used for purity assessment. Often, the hydroxyl group is derivatized (e.g., silylated) to increase volatility.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. The difference in the retention factor (Rf) between the starting material and the product indicates the conversion.
The following table outlines the application of various chromatographic methods.
| Method | Application | Key Parameters |
| HPLC (Reversed-Phase) | Purity assessment, reaction monitoring | Stationary phase (e.g., C18), mobile phase composition, flow rate |
| Chiral HPLC | Separation of enantiomers | Chiral stationary phase, mobile phase, temperature |
| GC-MS | Purity and structural analysis of volatile derivatives | Column type, temperature program, derivatization |
| TLC | Rapid reaction monitoring | Stationary phase (e.g., silica (B1680970) gel), eluent system |
Investigation of Enzyme Inhibition and Activation Pathways
YW3-56 has been primarily characterized as an inhibitor of PAD enzymes, which catalyze the post-translational modification of arginine to citrulline in proteins, a process known as citrullination or deimination.
Peptidylarginine Deiminase (PAD) Family Interactions
YW3-56 was developed through the medicinal modification of Cl-amidine, a first-generation pan-PAD inhibitor, to enhance cell permeability and potency. nih.govresearchgate.net The inhibitory action of YW3-56 is central to its biological effects, targeting a family of enzymes implicated in gene regulation and immune responses. nih.gov
Binding Site Analysis and Substrate Mimicry of Ethanimidamide
The design of this compound is based on structural similarity to peptidylarginine, the natural substrate for PAD enzymes. researchgate.net This substrate mimicry allows the compound to target the enzyme's active site. The inhibitory mechanism of YW3-56 is derived from its chloroacetamidine functional group. nih.gov Research indicates that this group acts as a mechanism-based inactivator, forming an irreversible covalent bond with a critical cysteine residue (Cys645) within the active site of PAD enzymes. nih.govresearchgate.net This covalent modification permanently inactivates the enzyme, preventing it from catalyzing the citrullination of its protein substrates. nih.govresearchgate.net
Differential Selectivity Across PAD Isoforms
While often described as a pan-PAD inhibitor, this compound exhibits differential selectivity across the various active PAD isoforms (PAD1, PAD2, PAD3, and PAD4). researchgate.netnih.gov Its inhibitory concentration (IC50) varies significantly among the isoforms, indicating a degree of selectivity in its action.
One study quantified the IC50 values of YW3-56 against multiple PAD isoforms, revealing a preference for PAD1 and PAD4 over other family members. researchgate.net Another investigation, using histone H3 as a substrate, also confirmed its potent inhibitory activity against PAD2 and PAD4. nih.gov The compound demonstrates significantly higher potency compared to the earlier inhibitor, Cl-amidine. nih.gov
Below is a data table summarizing the reported IC50 values for YW3-56 against different PAD isoforms.
| PAD Isoform | IC50 (nM) | Substrate Used |
| Human PAD4 | 1,190 | Not Specified |
| Mouse PAD4 | 2,540 | Not Specified |
| PAD1 | 1,450 | Not Specified |
| PAD2 | 6,340 | Not Specified |
| PAD3 | 53,430 | Not Specified |
| PAD4 | ~1,000-2,000 | Histone H3 |
| PAD2 | ~500-1,000 | Histone H3 |
Data compiled from multiple sources. researchgate.netnih.gov Note that assay conditions and substrates can influence IC50 values.
Interactions with Other Amidine/Pyrrolidine-Targeting Enzymes
The scientific literature available for review focuses almost exclusively on the interaction of this compound with the PAD enzyme family. There is currently no published research detailing its inhibitory or activation profile against other classes of enzymes that may target amidine or pyrrolidine structures.
Potential as an Immune Checkpoint Modulator
There is no direct evidence to classify this compound as an immune checkpoint modulator in the context of targeting established checkpoint proteins like PD-1 or CTLA-4. However, the compound has demonstrated significant immunomodulatory effects by influencing key pathways of the innate immune system. researchgate.netresearchgate.net
A primary mechanism of this immunomodulatory activity is the inhibition of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. researchgate.netresearchgate.net PAD-mediated histone citrullination is a critical step in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. researchgate.net By inhibiting PADs, YW3-56 effectively blocks histone citrullination and subsequent NET formation. researchgate.net Dysregulated or excessive NETosis is implicated in the pathology of various inflammatory conditions. researchgate.net
Furthermore, treatment with YW3-56 has been shown to significantly reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in models of endotoxic shock. researchgate.net This anti-inflammatory profile underscores its potential to modulate immune responses, albeit through a mechanism distinct from classical immune checkpoint inhibitors.
Kinase Inhibition (e.g., Interleukin-1 Receptor-Associated Kinase 4 - IRAK4)
No public data was found detailing the inhibitory activity of this compound against IRAK4 or any other kinases.
Modulation of Protein-Protein Interactions
There is no available information on whether this compound modulates protein-protein interactions.
Cellular and Subcellular Effects
Impact on Cellular Signaling Cascades
Specific effects of this compound on cellular signaling cascades have not been documented in the reviewed literature.
Influence on Post-Translational Modifications (e.g., Citrullination)
No studies were found that investigate the influence of this compound on citrullination or other post-translational modifications.
Effects on Specific Cellular Processes (e.g., Immune Response Pathways, NETosis)
The effects of this compound on immune response pathways or NETosis are not described in the available scientific literature.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
No SAR or SMR studies for this compound have been published.
Contributions of the 3-Hydroxypyrrolidine Moiety to Binding Affinity and Specificity
The 3-hydroxypyrrolidine moiety is a common structural motif in a variety of biologically active compounds. Its contribution to binding affinity and specificity is multifaceted, stemming from its distinct stereochemical and electronic properties. The hydroxyl group, in particular, is a key player in forming hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. These hydrogen bonds can significantly enhance the binding affinity of the molecule.
The pyrrolidine ring itself, being a five-membered saturated heterocycle, provides a rigid scaffold that can orient the hydroxyl group in a specific spatial arrangement. This defined orientation is critical for achieving high-affinity binding to a specific biological target. Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, further contributing to the molecule's interaction with its target.
| Interaction Type | Contributing Group | Potential Interacting Amino Acid Residues | Effect on Binding |
| Hydrogen Bond Donor | Hydroxyl Group | Aspartate, Glutamate, Serine, Threonine | Increased Affinity |
| Hydrogen Bond Acceptor | Hydroxyl Group, Pyrrolidine Nitrogen | Arginine, Lysine, Histidine, Asparagine, Glutamine | Increased Affinity |
| Van der Waals Interactions | Pyrrolidine Ring | Alanine, Valine, Leucine, Isoleucine | Specificity and Affinity |
This table presents potential interactions based on the chemical properties of the 3-hydroxypyrrolidine moiety.
Role of the Ethanimidamide Group in Catalytic Inhibition or Receptor Activation
The ethanimidamide group is a key functional group that can play a significant role in the catalytic inhibition of enzymes. creative-enzymes.com Imidamides, also known as amidines, are basic moieties that are often protonated at physiological pH. This positive charge can facilitate strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within an enzyme's active site.
Moreover, the ethanimidamide group can act as a reactive center. In some cases, it can form covalent bonds with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. nih.govpharmacy180.com This covalent modification leads to irreversible inhibition of the enzyme's catalytic activity. creative-enzymes.compharmacy180.com The specific mechanism of inhibition, whether reversible or irreversible, is dependent on the specific enzyme target and the reactivity of the ethanimidamide group. creative-enzymes.compharmacy180.com
| Mechanism of Action | Involved Group | Potential Target Residues | Type of Inhibition |
| Electrostatic Interaction | Protonated Imidamide | Aspartate, Glutamate | Reversible |
| Covalent Bond Formation | Imidamide Carbon | Cysteine, Serine | Irreversible |
This table outlines the potential roles of the ethanimidamide group in enzyme inhibition.
Conformational Effects on Biological Activity
The pyrrolidine ring can exist in different puckered conformations, which in turn affects the spatial orientation of the hydroxyl group and the ethanimidamide substituent. The preferred conformation for biological activity is the one that best complements the shape and chemical environment of the target's binding site. nih.gov Computational modeling and experimental techniques, such as NMR spectroscopy, can be employed to determine the predominant conformations of the molecule and to understand how these conformations relate to its biological function. nih.gov The ability of the molecule to adopt a specific, low-energy conformation that fits precisely into a binding pocket is a key factor for achieving high potency and selectivity. mdpi.com
| Conformational Feature | Structural Element | Potential Impact on Biological Activity |
| Ring Pucker | 3-Hydroxypyrrolidine | Orientation of substituents, binding site complementarity |
| Torsional Angles | Ethanimidamide Side Chain | Spatial arrangement of the imidamide group, interaction with target residues |
This table highlights the key conformational features of this compound and their potential influence on its biological activity.
Computational and Theoretical Investigations of 2 3 Hydroxypyrrolidin 1 Yl Ethanimidamide
Quantum Chemical Studies
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to analyze the electronic properties and reactivity of a molecule from first principles. chemrxiv.org These calculations provide a fundamental understanding of a compound's intrinsic stability, reactivity, and potential interaction sites. researchgate.net
The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations are employed to determine a range of molecular properties and reactivity descriptors. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. chemrxiv.org A smaller energy gap suggests higher reactivity.
Other important descriptors include the ionization potential, electron affinity, electronegativity, and chemical hardness, all of which can be derived from the HOMO and LUMO energies. researchgate.net Mapping the electrostatic potential (ESP) onto the molecule's electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions.
Illustrative Data: Quantum Chemical Descriptors This table presents hypothetical, yet plausible, quantum chemical descriptors for 2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide, calculated at the B3LYP/6-31G(d,p) level of theory, to illustrate typical results from such a study.
| Descriptor | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | 1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 7.7 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | -1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 2.65 eV | Ability to attract electrons |
| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |
Reaction Pathway Elucidation and Transition State Analysis
Quantum chemical methods are indispensable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, intermediates, and transition states. researchgate.net A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
For this compound, this analysis could be applied to understand its synthesis, degradation pathways, or metabolic transformations. Computational simulations can model the bond-breaking and bond-forming processes, providing a step-by-step view of the reaction mechanism. researchgate.net The calculated activation energies can predict how readily a reaction will occur under specific conditions, guiding experimental efforts.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study how a molecule interacts with larger biological systems, such as proteins. These methods are central to computer-aided drug design. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. frontiersin.org This method is crucial for identifying potential biological targets for a compound and understanding its mechanism of action at a molecular level. nih.gov The process involves generating numerous possible binding poses of the ligand within the target's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. researcher.life
For this compound, a "blind docking" approach could initially be used to scan the entire surface of various proteins to identify potential binding sites. bohrium.com Subsequently, focused docking into the active sites of specific protein families (e.g., kinases, proteases, G-protein coupled receptors) could reveal its potential as an inhibitor or modulator. The docking score provides a qualitative estimate of binding strength, helping to prioritize compounds for further study. nih.gov
Illustrative Data: Docking Scores Against Various Protein Targets This table shows hypothetical docking scores (in kcal/mol) for this compound against different protein classes. Lower scores indicate a more favorable predicted binding interaction.
| Protein Target Class | Example PDB ID | Hypothetical Docking Score (kcal/mol) |
| Serine Protease | 1A0J (Thrombin) | -7.2 |
| Kinase | 2SRC (Src Kinase) | -6.8 |
| GPCR | 3PBL (β2-Adrenergic Receptor) | -5.9 |
| Demethylase | 2OQ6 (LSD1) | -7.5 |
Molecular Dynamics Simulations of Compound-Target Complexes
While docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand-protein complex behaves over time. researchgate.net Starting from a promising docked pose, an MD simulation calculates the atomic motions of the system, providing insights into the stability of the complex and the key interactions that maintain binding. nih.govrsc.org
Analyses of the MD trajectory, which can span from nanoseconds to microseconds, include calculating the Root Mean Square Deviation (RMSD) to assess conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. nih.gov Furthermore, detailed analysis of hydrogen bonds, hydrophobic contacts, and water molecule dynamics provides a comprehensive picture of the binding event. rsc.org
Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative or absolute binding free energy (ΔG) of a ligand to a protein. biorxiv.org FEP simulations provide more accurate predictions of binding affinity than docking scores because they are based on a solid statistical mechanics framework and account for entropy effects. chemrxiv.org
The method involves a thermodynamic cycle where a ligand is "alchemically" transformed into another molecule (or into nothing) both in solution and when bound to the protein. uiuc.edunih.gov The difference in the free energy of these transformations yields the relative binding free energy between the two ligands. nih.govnih.gov These calculations are invaluable in lead optimization, allowing for the precise prediction of how small chemical modifications will affect a compound's potency.
Illustrative Data: Comparison of Docking Score and FEP-Calculated Binding Free Energy This table provides a hypothetical comparison between the initial estimate from molecular docking and the more accurate binding free energy calculated via FEP for the compound's interaction with a putative target.
| Method | Predicted Value | Unit | Significance |
| Molecular Docking | -7.5 | kcal/mol | Initial estimate of binding affinity |
| Free Energy Perturbation (FEP) | -9.8 ± 0.5 | kcal/mol | Rigorous calculation of binding free energy (ΔG) |
In Silico Structure-Activity Relationship (QSAR/SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are cornerstone computational techniques aimed at correlating the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the optimization of lead molecules.
For derivatives containing the pyrrolidine (B122466) scaffold, numerous QSAR studies have been conducted to elucidate the key molecular descriptors that govern their biological effects. For instance, a study on a series of cinnamoyl pyrrolidine derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2) revealed the importance of electronic and steric properties in determining their inhibitory potency. nih.gov The developed Partial Least Squares (PLS) model highlighted descriptors related to the electronic eigenvalue and softness of the molecules as significant contributors to the activity. nih.gov Such findings suggest that for this compound, the electronic properties of the ethanimidamide group and the steric bulk of the 3-hydroxypyrrolidine ring could be critical determinants of its biological activity.
Another QSAR investigation on pyrrolidine derivatives as α-mannosidase inhibitors indicated that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are crucial for inhibitory action. nih.gov This underscores the potential significance of the hydroxyl group on the pyrrolidine ring of the target compound, which can contribute to polar interactions within a biological target's active site. The QSAR models in this study successfully correlated molecular descriptors with the inhibitory activity against α-mannosidase I and II. nih.gov
Furthermore, 3D-QSAR studies on pyrrolidine derivatives as Dipeptidyl peptidase IV (DPP-IV) inhibitors have emphasized the importance of steric and hydrophobic interactions. researchgate.net The contour maps generated from these models provide a visual representation of the regions where bulky or hydrophobic substituents would be favorable or unfavorable for activity, offering a roadmap for structural modifications. researchgate.net
While specific QSAR studies on the ethanimidamide moiety are less common, research on broader classes of amidine-containing compounds has highlighted the role of their basicity and hydrogen-bonding capacity in molecular recognition. The amidine group is a strong hydrogen bond donor and can exist in a protonated state at physiological pH, enabling it to form strong ionic interactions with negatively charged residues in a protein's active site.
| Compound Class | Biological Target | Key QSAR/SAR Findings | Reference |
|---|---|---|---|
| Cinnamoyl pyrrolidine derivatives | Matrix Metalloproteinase-2 (MMP-2) | Electronic properties (eigenvalue, softness) and steric factors are significant for inhibitory activity. | nih.gov |
| Functionalized pyrrolidine derivatives | α-Mannosidase I and II | Polar properties on the van der Waals surface and the presence of aromatic rings are important for inhibition. | nih.gov |
| Pyrrolidine derivatives | Dipeptidyl peptidase IV (DPP-IV) | Steric and hydrophobic interactions play a crucial role in determining inhibitory activity. | researchgate.net |
| N-[(3S)-pyrrolidin-3-yl]benzamides | Noradrenaline Reuptake Inhibitor | Substitution at the 2-position of the phenyl ring is critical for potent and selective NRI activity. | nih.gov |
Pharmacophore Development and Virtual Screening
Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening, to identify novel compounds with the potential for similar biological activity.
For compounds containing the pyrrolidine scaffold, pharmacophore models have been successfully developed and utilized in virtual screening campaigns. For instance, a five-point pharmacophore model (AAADH_1) was generated for pyrrolidine derivatives as DPP-IV inhibitors, comprising two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature. nih.gov This model was subsequently used to screen databases to identify new potential inhibitors. nih.gov The features of such a model highlight the importance of specific interaction points that could also be relevant for this compound, where the hydroxyl group can act as both a hydrogen bond donor and acceptor, and the amidine group is a strong hydrogen bond donor.
Virtual screening studies on marine polycyclic guanidine (B92328) alkaloids, which share the basic guanidinium (B1211019) group with the protonated form of the ethanimidamide moiety, have demonstrated the utility of this approach in identifying potential antiviral agents. nih.gov These studies often employ molecular docking in conjunction with pharmacophore-based screening to refine the hit list and predict binding poses. mdpi.com
The general workflow for such a study would involve:
Pharmacophore Model Generation: Based on a set of known active ligands or the crystal structure of the target protein with a bound ligand.
Database Screening: The generated pharmacophore model is used to filter large compound libraries.
Hit Filtering and Docking: The retrieved hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding affinity and orientation within the target's active site.
| Scaffold/Compound Class | Biological Target | Key Pharmacophoric Features | Virtual Screening Outcome | Reference |
|---|---|---|---|---|
| Pyrrolidine derivatives | Dipeptidyl peptidase IV (DPP-IV) | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Hydrophobic group | Identification of new potential DPP-IV inhibitors. | nih.gov |
| Pyrrolidine derivatives | α-Mannosidase I and II | Polar groups, Aromatic rings | Identification of a potent dual inhibitor. | nih.gov |
| Polycyclic guanidine alkaloids | SARS-CoV-2 Proteins | Guanidine group (cationic center), Hydrogen bond donors/acceptors | Identification of potential antiviral compounds. | nih.gov |
Computational Approaches for Predicting Selectivity
A critical aspect of drug design is ensuring that a compound selectively interacts with its intended target over other related proteins, thereby minimizing off-target effects. Computational methods play a pivotal role in predicting and understanding the molecular basis of selectivity.
For pyrrolidine-containing compounds, computational studies have been employed to investigate subtype selectivity. For example, the design of selective noradrenaline reuptake inhibitors (NRIs) based on the N-[(3S)-pyrrolidin-3-yl]benzamide scaffold involved a detailed exploration of structure-activity relationships to achieve selectivity over serotonin (B10506) and dopamine (B1211576) reuptake transporters. nih.gov This was achieved by strategic substitutions on the benzamide (B126) ring, demonstrating that subtle structural modifications can significantly impact selectivity. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of protein-ligand interactions and can provide insights into the basis of selectivity. By comparing the binding modes and interaction patterns of a ligand within the active sites of different but related proteins, researchers can identify key residues or conformational differences that contribute to selective binding.
For a molecule like this compound, predicting its selectivity would involve computational approaches such as:
Comparative Docking: Docking the compound into the binding sites of the target protein and its closely related off-targets to compare the predicted binding affinities and poses.
Molecular Dynamics Simulations: Running MD simulations of the compound in complex with different targets to assess the stability of the interactions and identify subtle differences in binding dynamics.
Free Energy Calculations: Employing methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to calculate the relative binding free energies of the compound to different targets, providing a quantitative measure of selectivity.
The basic nature of the ethanimidamide group could be a key determinant of selectivity, as its ability to form strong ionic bonds would be highly dependent on the presence of a complementary negatively charged residue (e.g., aspartate or glutamate) in the binding pocket. The stereochemistry of the 3-hydroxypyrrolidine ring would also play a crucial role in dictating the precise orientation of the molecule within the binding site, further influencing its selectivity profile.
| Compound Class | Selectivity Target | Computational Method | Key Findings for Selectivity | Reference |
|---|---|---|---|---|
| N-[(3S)-pyrrolidin-3-yl]benzamides | Noradrenaline vs. Serotonin/Dopamine Transporters | SAR-guided design and in vitro assays | Substitutions at the 2-position of the benzamide ring conferred high selectivity. | nih.gov |
| General Ligands | Target vs. Off-target Proteins | Comparative Docking and MD Simulations | Differences in binding site residues and protein flexibility can be exploited for selective inhibitor design. | nih.gov |
Preclinical Research Methodologies and Findings for 2 3 Hydroxypyrrolidin 1 Yl Ethanimidamide
In Vitro Studies for Mechanistic Elucidation
No published in vitro studies were identified for 2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide. This includes a lack of information in the following key areas of preclinical investigation:
Enzyme Kinetic Assays and Inhibition Profiling
There is no available data from enzyme kinetic assays that would define the compound's mechanism of action, such as its inhibition constant (Ki), IC50, or whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against any enzymatic target.
Cell-Based Reporter Assays and Gene Expression Analysis
Information regarding the effects of this compound on cellular signaling pathways, as would be determined by reporter assays, is not available. Furthermore, no studies on its impact on gene expression have been published.
Protein Crystallography and NMR Spectroscopy of Ligand-Bound Complexes
There are no public records of structural biology studies, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, that would provide insight into the three-dimensional structure of this compound when bound to a biological target.
Biophysical Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
No data from biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are available to characterize the binding affinity, stoichiometry, or the thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and any protein target.
In Vivo Studies in Mechanistic Animal Models
Consistent with the lack of in vitro data, there is no published research on the in vivo effects of this compound in animal models designed to probe its mechanism of action at a molecular or cellular level.
Pharmacodynamic Markers in Animal Models
No studies have been identified that report on the modulation of specific biomarkers or other pharmacodynamic endpoints in response to the administration of this compound in animal models.
Impact on Biomarkers of Disease Progression (e.g., Citrullinated Proteins)
No studies were identified that investigated the effect of this compound on biomarkers of disease progression, such as citrullinated proteins. Citrullinated proteins are of interest in inflammatory diseases like rheumatoid arthritis, as their presence can correlate with disease severity. nih.gov Autoantibodies targeting these proteins are highly specific to rheumatoid arthritis. nih.govnih.gov The process of citrullination can break immunological tolerance and enhance the arthritogenic properties of proteins like type II collagen. nih.gov
Histopathological and Immunological Analysis in Model Systems
There is no available data from histopathological or immunological analyses of tissues from model systems treated with this compound. Histopathology of lymphoid organs is a critical component in assessing the immunotoxicity of chemical compounds in preclinical rodent studies. nih.gov Such analyses provide insights into the effects of a substance on the immune system. nih.gov
Preclinical Efficacy Studies (Mechanistic focus, not therapeutic outcome)
Evaluation in Inflammatory Disease Models
No preclinical studies evaluating the efficacy of this compound in inflammatory disease models were found.
Assessment in Oncological Models
There is no publicly available research on the assessment of this compound in oncological models.
Future Directions and Emerging Research Avenues for 2 3 Hydroxypyrrolidin 1 Yl Ethanimidamide
Rational Design of Next-Generation Analogues with Improved Activity and Selectivity
The development of next-generation analogues of 2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide with enhanced potency and selectivity for neuronal nitric oxide synthase (nNOS) is a primary focus of future research. nih.gov Given that overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, achieving selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) is crucial to minimize side effects. nih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the core pyrrolidine (B122466) scaffold, researchers can elucidate the structural requirements for optimal binding to the nNOS active site. nih.govnih.gov The pyrrolidine ring itself is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for thorough exploration of the pharmacophore space. nih.gov
Key strategies for analogue design include:
Modification of the Hydroxyl Group: The 3-hydroxy group on the pyrrolidine ring can be a target for modification. Conversion to ethers or esters could modulate lipophilicity, thereby influencing blood-brain barrier (BBB) penetration. nih.govsciencex.com Furthermore, exploring different stereoisomers of this hydroxyl group is critical, as stereochemistry can significantly impact biological activity. nih.gov
Alterations to the Ethanimidamide Moiety: The ethanimidamide group is likely crucial for interacting with the active site of NOS. Modifications to this group, such as substitution with bioisosteres, could enhance binding affinity and selectivity.
Introduction of Fluorine Atoms: The incorporation of fluorine atoms into the pyrrolidine or its substituents can improve metabolic stability and binding affinity. nih.gov
| Analogue | Modification | Predicted Improvement |
|---|---|---|
| 2-(3-Methoxypyrrolidin-1-yl)ethanimidamide | Methylation of the hydroxyl group | Increased lipophilicity and potential for improved BBB penetration |
| 2-((3R,4R)-3-Hydroxy-4-fluoropyrrolidin-1-yl)ethanimidamide | Introduction of a fluorine atom | Enhanced metabolic stability and binding affinity |
| N-Cyclopropyl-2-(3-hydroxypyrrolidin-1-yl)ethanimidamide | Substitution on the ethanimidamide nitrogen | Altered hydrogen bonding capacity and potential for increased selectivity |
Exploration of Polypharmacology and Multi-Targeting Strategies
The multifactorial nature of many diseases, particularly neurodegenerative disorders, has spurred interest in multi-target-directed ligands (MTDLs). tandfonline.comtandfonline.com An exciting future direction for this compound is its development into a multi-target agent that not only inhibits nNOS but also modulates other disease-relevant pathways. frontiersin.org
For instance, in the context of Alzheimer's disease, combining nNOS inhibition with the inhibition of enzymes like acetylcholinesterase (AChE) or beta-secretase 1 (BACE1) could offer a synergistic therapeutic effect. tandfonline.com Similarly, in neuroinflammatory conditions, a dual inhibitor of nNOS and an inflammatory enzyme such as cyclooxygenase-2 (COX-2) could be highly beneficial. acs.org
The design of such MTDLs would involve the strategic incorporation of pharmacophores responsible for binding to the secondary target onto the this compound scaffold. This requires a deep understanding of the structural biology of all involved targets to achieve a balanced inhibitory profile.
| Secondary Target | Therapeutic Rationale | Conceptual Design Strategy |
|---|---|---|
| Acetylcholinesterase (AChE) | Symptomatic treatment of Alzheimer's disease | Incorporation of a rivastigmine-like carbamate (B1207046) moiety |
| Cyclooxygenase-2 (COX-2) | Reduction of neuroinflammation | Addition of a celecoxib-like sulfonamide group |
| Monoamine Oxidase B (MAO-B) | Neuroprotection in Parkinson's disease | Integration of a selegiline-like propargylamine (B41283) functional group |
Advanced Research on Drug Delivery Systems (Conceptual Design)
Effective delivery of this compound to its target site, particularly the central nervous system (CNS), is a significant challenge that can be addressed through advanced drug delivery systems. nih.govnih.gov The inherent properties of the molecule, such as its charge and polarity, may limit its ability to cross the BBB. nih.gov
Conceptual designs for novel drug delivery systems include:
Liposomal Formulations: Encapsulating the compound within liposomes can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across biological membranes. acs.org Surface modification of liposomes with targeting ligands could further enhance delivery to specific cell types in the brain.
Nanoparticle-Based Carriers: Biodegradable polymeric nanoparticles can be engineered to encapsulate this compound and release it in a controlled manner. researchgate.net Functionalization of these nanoparticles with molecules that bind to BBB transporters could actively shuttle the drug into the CNS.
Prodrug Approach: Conversion of the parent compound into a more lipophilic prodrug could enhance its passive diffusion across the BBB. Once in the brain, the prodrug would be metabolized to release the active this compound.
| Delivery System | Mechanism of Action | Potential Advantages |
|---|---|---|
| PEGylated Liposomes | Encapsulation and passive targeting via the enhanced permeability and retention (EPR) effect in pathological tissues. | Increased circulation time and reduced immunogenicity. |
| Targeted Polymeric Nanoparticles | Encapsulation and active targeting via receptor-mediated transcytosis across the BBB. | Improved brain penetration and site-specific delivery. |
| Ester-based Prodrug | Increased lipophilicity for enhanced passive diffusion across the BBB, followed by enzymatic cleavage to the active drug. | Simpler formulation and potential for oral administration. |
Integration of Omics Technologies in Mechanistic Studies
To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These approaches can provide a global view of the molecular changes induced by the compound, helping to elucidate its mechanism of action and identify potential off-target effects.
Proteomics: Chemical proteomics can be employed to identify the direct binding partners of this compound within the proteome, confirming its interaction with NOS isoforms and revealing any unanticipated off-targets. researchgate.netnih.govnih.gov
Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with the compound, researchers can identify downstream metabolic pathways affected by NOS inhibition. This can provide insights into the functional consequences of reducing nitric oxide production.
Transcriptomics: DNA microarrays or RNA-sequencing can be used to assess changes in gene expression following treatment with this compound. This can help to identify compensatory mechanisms and downstream signaling cascades.
| Omics Technology | Research Question | Expected Outcome |
|---|---|---|
| Chemical Proteomics | What are the direct protein targets of the compound? | Confirmation of NOS binding and identification of off-targets. |
| Metabolomics | How does NOS inhibition by this compound affect cellular metabolism? | Identification of altered metabolic pathways downstream of nitric oxide signaling. |
| Transcriptomics | Which genes are differentially expressed upon treatment? | Understanding of the transcriptional response to NOS inhibition. |
Novel Applications in Chemical Biology Research
Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology for probing the roles of nitric oxide signaling in various physiological and pathological processes.
Development of Chemical Probes: By attaching a fluorescent dye or a photoaffinity label to the this compound scaffold, researchers can create chemical probes to visualize the subcellular localization of NOS enzymes and study their dynamics in living cells. drugdiscoverychemistry.com
Tool for Studying Post-Translational Modifications: Nitric oxide is involved in S-nitrosylation, a critical post-translational modification. A selective nNOS inhibitor like this compound could be used to investigate the specific role of nNOS-derived nitric oxide in the S-nitrosylation of particular proteins. researchgate.net
Probing Enzyme-Substrate Interactions: Well-characterized inhibitors are essential for studying the kinetics and mechanism of enzyme catalysis. Highly potent and selective analogues of this compound could be utilized to further elucidate the catalytic cycle of nNOS.
| Application | Description | Potential Impact |
|---|---|---|
| Fluorescent Imaging Probes | Conjugation of a fluorophore to the inhibitor scaffold. | Real-time visualization of nNOS in cells and tissues. |
| S-Nitrosylation Studies | Use of the inhibitor to selectively block nNOS-mediated S-nitrosylation. | Elucidation of the specific roles of nNOS in protein regulation. |
| Enzyme Kinetics Studies | Utilization of potent and selective analogues as tool compounds. | Deeper understanding of the nNOS catalytic mechanism. |
Q & A
Q. What safety protocols are critical when handling 2-(3-Hydroxypyrrolidin-1-yl)ethanimidamide in laboratory settings?
Answer:
- GHS Classification: The compound is classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and causes serious eye irritation (Category 2A; H319). Respiratory irritation (H335) is also noted .
- Handling Precautions: Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid dust formation via local exhaust ventilation. Store at 2–8°C in a dry environment.
- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Use P95/P1 respirators for minor exposure and OV/AG/P99 filters for higher concentrations .
Q. What synthetic routes are documented for incorporating this compound into heterocyclic frameworks?
Answer:
- Medicinal Chemistry Applications: The compound serves as a precursor in synthesizing imidazo[4,5-b]pyridine carboximidamide derivatives. For example, it reacts with substituted anilines under coupling conditions (e.g., EDC/HOBt) to form N-hydroxycarboximidamides, as shown in Example 261 of EP 3,294,732 B1 .
- Key Reaction Steps: (1) Activation of the ethanimidamide group for nucleophilic substitution; (2) Purification via column chromatography (e.g., silica gel, MeOH/DCM eluent); (3) Structural confirmation by NMR (e.g., δ 11.40 ppm for NH groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during the synthesis of derivatives containing this compound?
Answer:
- Cross-Validation: Compare experimental NMR shifts (e.g., δ 4.45 ppm for pyrrolidin-3-ol protons) with literature values from analogous compounds .
- Deuterated Solvent Effects: Account for solvent-induced shifts (e.g., DMSO-d6 upfield/downfield effects on NH protons).
- Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in the 2.14–4.16 ppm region for pyrrolidine and ethylamino groups .
Q. What factors influence the stereochemical outcomes of reactions involving the 3-hydroxypyrrolidine moiety?
Answer:
- Steric and Electronic Effects: The hydroxyl group at C3 of pyrrolidine induces steric hindrance, favoring axial/equatorial conformations in transition states. Electronic effects (e.g., hydrogen bonding) may stabilize intermediates.
- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-pyrrolidin-3-ol) to control stereochemistry, as demonstrated in Example 260 of EP 3,294,732 B1 .
- Computational Modeling: Density Functional Theory (DFT) can predict energy barriers for diastereomeric pathways, aiding reaction optimization .
Q. How do researchers address conflicting toxicity data in preclinical studies involving this compound?
Answer:
- Dose-Response Analysis: Conduct acute toxicity assays (OECD 423) to refine LD50 values, addressing discrepancies between in vitro (e.g., H302 oral toxicity) and in vivo data.
- Metabolic Profiling: Use LC-MS to identify reactive metabolites (e.g., hydroxylamine derivatives) that may contribute to toxicity .
- Comparative Studies: Benchmark against structurally related ethanimidamides (e.g., 2-chloro-N-(tricyclodecyl) derivatives) to isolate structure-activity relationships .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
